molecular formula C19H18N2O B3001494 N-phenyl-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide CAS No. 946332-71-4

N-phenyl-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide

Cat. No.: B3001494
CAS No.: 946332-71-4
M. Wt: 290.366
InChI Key: ADRRUHRZGRTBMI-UHFFFAOYSA-N
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Description

N-phenyl-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide is a complex organic compound belonging to the class of carbazole derivatives Carbazole derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic electronics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide typically involves the reaction of 2,3,4,9-tetrahydro-1H-carbazole with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carbazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like halogens (chlorine, bromine) and nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-1,4-dione derivatives, while substitution reactions can produce various halogenated or nitrated carbazole derivatives.

Scientific Research Applications

N-phenyl-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Research has indicated its potential use in the treatment of various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Comparison with Similar Compounds

Similar Compounds

    2,3,4,9-tetrahydro-1H-carbazole: A precursor to N-phenyl-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide with similar structural features.

    Carbazole: A parent compound with a simpler structure but similar aromatic properties.

    N-phenylcarbazole: A related compound with a phenyl group attached to the nitrogen atom of the carbazole ring.

Uniqueness

This compound is unique due to the presence of both the phenyl and carboxamide functional groups, which confer distinct chemical and biological properties. These functional groups enhance the compound’s ability to interact with various molecular targets, making it a valuable molecule for research and industrial applications.

Properties

IUPAC Name

N-phenyl-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O/c22-19(20-13-7-2-1-3-8-13)16-11-6-10-15-14-9-4-5-12-17(14)21-18(15)16/h1-3,6-8,10-11,21H,4-5,9,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADRRUHRZGRTBMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N2)C(=CC=C3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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